N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide
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Overview
Description
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide is an organic compound that belongs to the class of amides It features a benzamide core with a 3,4-dichlorophenyl group and a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and propargylamine.
Formation of Intermediate: The 3,4-dichlorobenzaldehyde reacts with propargylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include:
Catalytic Hydrogenation: For the reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Purification: The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dichlorophenyl)ethyl]benzamide
- N-[2-(3,4-dichlorophenyl)propyl]benzamide
- N-[2-(3,4-dichlorophenyl)butyl]benzamide
Uniqueness
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide is unique due to its specific structural features, such as the prop-2-en-1-yl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct pharmacological or material properties compared to its analogs.
Properties
CAS No. |
919349-73-8 |
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Molecular Formula |
C16H13Cl2NO |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(13-7-8-14(17)15(18)9-13)10-19-16(20)12-5-3-2-4-6-12/h2-9H,1,10H2,(H,19,20) |
InChI Key |
WQZYNUZNROEDRY-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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